N-(2-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound features a unique spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core linked to a thiophen-2-yl group and an ethoxyphenylacetamide moiety. The thioacetamide bridge may facilitate hydrogen bonding or covalent interactions with biological targets, while the ethoxyphenyl group contributes lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-2-27-17-10-5-4-9-16(17)23-19(26)15-29-21-20(18-11-8-14-28-18)24-22(25-21)12-6-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCMBQGJRVQRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄OS₂
- Molecular Weight : 378.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of the mu-opioid receptor and the nociceptin/orphanin FQ peptide receptor, which are critical in pain modulation and neuroprotection .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Analgesic Properties : The compound has shown significant analgesic activity in various animal models, suggesting its potential utility in pain management.
- Antihypertensive Activity : Similar compounds in the diazaspiro series have demonstrated antihypertensive effects, indicating that this compound may also possess this property .
- Cytotoxicity : Initial cytotoxicity assays have revealed that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Study 1: Analgesic Activity
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response during formalin tests compared to control groups. The mechanism was attributed to its action on mu-opioid receptors.
Study 2: Antihypertensive Effects
In another study involving spontaneously hypertensive rats, the compound exhibited a dose-dependent decrease in blood pressure. This effect was linked to its ability to block alpha-adrenoceptors without significant beta-blockade activity, suggesting a unique profile for managing hypertension .
Study 3: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(2-Ethoxyphenyl)-2-(...) | Analgesic, Antihypertensive | Mu-opioid receptor modulator |
| 8-substituted diazaspiro compounds | Antihypertensive | Alpha-adrenoceptor antagonist |
| 6-(3-Ethoxyphenyl)-3-(...) | Anticancer | Induces apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Spirocyclic vs. Non-Spirocyclic Analogues
- Target Compound : The 1,4-diazaspiro[4.5]deca-1,3-diene core distinguishes it from linear or fused bicyclic systems. This spiro architecture likely reduces conformational flexibility, enhancing binding specificity .
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene rings but lacks the spirocyclic system, limiting its three-dimensional interaction capabilities .
b) Thiophene-Containing Analogues
- Compound 4 (): (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide shares a thioacetamide linker but incorporates a quinazolinone core instead of a diazaspiro system. This substitution may alter electronic properties and binding kinetics .
Pharmacological and Biochemical Profiles
a) EGFR Inhibition ()
- Compound 8b : IC50 = 14.8 nM against EGFR, attributed to hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
- Target Compound : Hypothesized to interact with EGFR via the thiophene’s sulfur and spirocyclic nitrogen atoms, though experimental data are lacking.
b) Antifungal Activity ()
Key Research Findings and Implications
Structural Rigidity : The spirocyclic core in the target compound may improve metabolic stability compared to linear analogues like those in and .
Thiophene Synergy : Dual thiophene motifs (as in ) enhance π-stacking but may increase toxicity risks; the target compound’s single thiophene balances activity and safety .
Synthetic Complexity : Spirocyclic systems require multi-step syntheses (e.g., ’s 90.2% yield for a pyrimidin-thioacetamide), posing scalability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
